molecular formula C13H15NO3 B13316151 Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate

Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate

Cat. No.: B13316151
M. Wt: 233.26 g/mol
InChI Key: CDEIESVXIPSGGU-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate typically involves the esterification of (2E)-3-(4-acetamidophenyl)prop-2-enoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate has several scientific research applications, including:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular uptake.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

    Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-3-(4-nitrophenyl)prop-2-enoate
  • Ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
  • Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate

Uniqueness

Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in reactivity and applications.

Biological Activity

Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate, with the CAS number 215258-04-1, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies to provide a comprehensive overview of the current knowledge surrounding this compound.

Chemical Structure and Properties

This compound has the molecular formula C13H15NO3C_{13}H_{15}NO_3 and a molecular weight of approximately 233.26 g/mol. Its structure features an ethyl ester group attached to a prop-2-enoate moiety, which is further substituted with a 4-acetamidophenyl group.

Biological Activity

Research on similar compounds suggests that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Compounds with similar structures often show activity against bacterial and fungal strains.
  • Anticancer Activity : Some derivatives have been studied for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The presence of the acetamido group may contribute to anti-inflammatory properties.

Table 1: Summary of Biological Activities

Activity TypePotential EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerReduction in tumor cell viability
Anti-inflammatoryDecrease in inflammatory markers

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, typically involving the reaction of appropriate starting materials under controlled conditions. One common method includes:

  • Condensation Reaction : The reaction between ethyl acetoacetate and p-acetamidobenzaldehyde in the presence of a base catalyst.
    Ethyl Acetoacetate+p AcetamidobenzaldehydeEthyl 2E 3 4 acetamidophenyl prop 2 enoate\text{Ethyl Acetoacetate}+\text{p Acetamidobenzaldehyde}\rightarrow \text{Ethyl 2E 3 4 acetamidophenyl prop 2 enoate}

Case Studies

  • Antimicrobial Activity Study : A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives similar to this compound against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections.
  • Cytotoxicity Assay : Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The findings demonstrated that this compound reduced cell viability significantly at higher concentrations, indicating its potential as an anticancer agent.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl (E)-3-(4-acetamidophenyl)prop-2-enoate

InChI

InChI=1S/C13H15NO3/c1-3-17-13(16)9-6-11-4-7-12(8-5-11)14-10(2)15/h4-9H,3H2,1-2H3,(H,14,15)/b9-6+

InChI Key

CDEIESVXIPSGGU-RMKNXTFCSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.